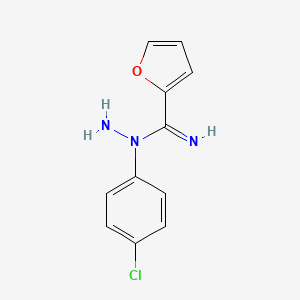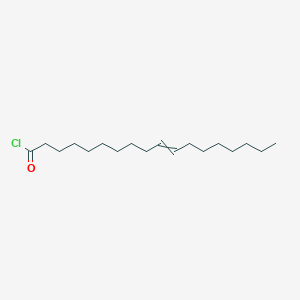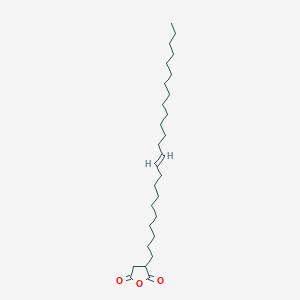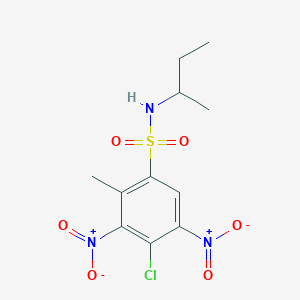![molecular formula C15H24O2 B14506799 3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one CAS No. 62858-17-7](/img/structure/B14506799.png)
3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one is an organic compound characterized by its unique structure, which includes a furan ring substituted with a 3,3-dimethylcyclopentyl group and a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the furan ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of acids, bases, or other catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a precursor for drug development.
Industry: It can be utilized in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism by which 3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to specific receptors or enzymes, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways can vary based on the context of its application.
Comparison with Similar Compounds
Similar Compounds
3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one: shares similarities with other furan derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for targeted applications where these properties are advantageous.
Properties
CAS No. |
62858-17-7 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
4-[2-(3,3-dimethylcyclopentyl)propyl]-3-methyl-2H-furan-5-one |
InChI |
InChI=1S/C15H24O2/c1-10(12-5-6-15(3,4)8-12)7-13-11(2)9-17-14(13)16/h10,12H,5-9H2,1-4H3 |
InChI Key |
YBTQUKSGEYIUJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC1)CC(C)C2CCC(C2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(Cyclopropylmethyl)-3-ethylazepan-3-yl]phenol](/img/structure/B14506717.png)
![[Diazo(phenyl)methyl]phosphonic acid](/img/structure/B14506722.png)
![2H,2'H,4H,4'H-3,3'-Spirobi[[1,5]benzodithiepine]](/img/structure/B14506723.png)
![1,4-Diazabicyclo[2.2.2]octane;phosphoric acid](/img/structure/B14506731.png)

![N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide](/img/structure/B14506757.png)
![2-Phenylbicyclo[1.1.0]butane](/img/structure/B14506777.png)
![1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]-](/img/structure/B14506780.png)



![8-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14506791.png)


